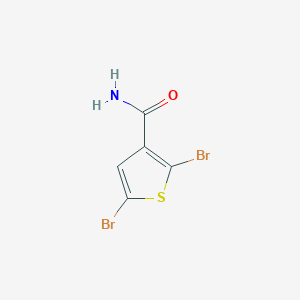

2,5-Dibromothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYVKCRVBSBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858610 | |

| Record name | 2,5-Dibromothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857979-62-5 | |

| Record name | 2,5-Dibromothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 2,5 Dibromothiophene 3 Carboxamide

Precursor Synthesis: Strategies for 2,5-Dibromothiophene-3-carboxylic Acid

The primary precursor for the target carboxamide is 2,5-Dibromothiophene-3-carboxylic acid. Its synthesis can be approached through several strategic pathways, including the direct functionalization of a pre-existing thiophene-carboxylic acid core or the construction of the carboxylic acid group onto a dibrominated thiophene (B33073) scaffold.

Regioselective Bromination of Thiophene-3-carboxylic Acid

A direct and efficient method for the synthesis of 2,5-Dibromothiophene-3-carboxylic acid involves the regioselective bromination of Thiophene-3-carboxylic acid. The carboxylic acid group at the 3-position deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the vacant alpha-positions (2 and 5).

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). In a representative procedure, Thiophene-3-carboxylic acid is treated with a slight excess of NBS (approximately 2.2 equivalents) in degassed DMF. The reaction mixture is heated, for instance at 50°C for about 28 hours, while being protected from light. Upon completion, the product is isolated by precipitation in water, followed by filtration and washing. This method has been reported to yield 2,5-Dibromothiophene-3-carboxylic acid as a white solid in high yields, around 88%. chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| Thiophene-3-carboxylic acid | N-bromosuccinimide (NBS) | DMF | 50°C, 28 hours, dark | 2,5-Dibromothiophene-3-carboxylic acid | 88% |

Carboxylation Approaches for Substituted Bromothiophenes

An alternative synthetic strategy involves the introduction of the carboxylic acid group onto a pre-existing 2,5-dibromothiophene (B18171) ring. This is typically achieved through a metal-halogen exchange followed by carboxylation.

The process begins with 2,5-Dibromothiophene. This starting material can be synthesized by the direct bromination of thiophene. prepchem.comresearchgate.net The subsequent key step is a regioselective lithiation at the more reactive 3-position. This is accomplished by treating 2,5-Dibromothiophene with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78°C) in an inert solvent like tetrahydrofuran (THF). This metal-halogen exchange primarily occurs at one of the bromine atoms, but rearrangement can lead to the formation of 3-lithio-2,5-dibromothiophene. acs.orgcapes.gov.br

The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. An acidic workup protonates the carboxylate salt to yield the desired 2,5-Dibromothiophene-3-carboxylic acid.

Reaction Scheme:

Lithiation: 2,5-Dibromothiophene + n-BuLi → 3-Lithio-2,5-dibromothiophene

Carboxylation: 3-Lithio-2,5-dibromothiophene + CO₂ → Lithium 2,5-dibromothiophene-3-carboxylate

Protonation: Lithium 2,5-dibromothiophene-3-carboxylate + H⁺ → 2,5-Dibromothiophene-3-carboxylic acid

Multi-Step Synthesis Pathways for Highly Functionalized Thiophene Derivatives

The synthesis of highly functionalized thiophene derivatives, including the target precursor, often requires multi-step pathways to control the precise placement of various substituents. These routes offer flexibility and can be adapted to generate a wide range of analogs.

One such pathway could start from commercially available 3-bromothiophene. A sequence of reactions could involve:

Protection/Direction: Protecting the reactive 2- and 5-positions or introducing a directing group to facilitate functionalization at the desired 3- and 4-positions.

Carboxylation: Introducing the carboxylic acid group at the 3-position, potentially via lithiation and quenching with CO₂, similar to the method described in 2.1.2.

Bromination: Subsequent bromination at the activated and available 2- and 5-positions using a reagent like NBS.

Another comprehensive approach starts from the basic thiophene ring and builds complexity step-wise. For instance, a sequence involving initial bromination, followed by controlled lithiation and introduction of different functional groups, allows for the synthesis of tetra-substituted thiophenes. acs.org This strategic functionalization is crucial for developing complex molecules for applications in materials science and pharmaceuticals. lookchem.com

Amidation Reactions: Direct Synthesis of 2,5-Dibromothiophene-3-carboxamide

Once the precursor, 2,5-Dibromothiophene-3-carboxylic acid, is obtained, the final step is the formation of the amide bond. This conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis.

Coupling Reagents and Conditions for Carboxylic Acid to Amide Conversion

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group by using a coupling reagent. fishersci.co.uklibretexts.org

Several classes of coupling reagents are effective for this transformation:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk These reactions are typically performed at room temperature in aprotic solvents and can provide good to high yields (70-90%).

Phosphonium and Aminium/Uronium Salts: Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and HATU are highly effective, especially in peptide synthesis where minimizing racemization is critical. peptide.comhepatochem.com

For the synthesis of this compound, a general procedure would involve dissolving 2,5-Dibromothiophene-3-carboxylic acid in a suitable solvent like DMF or DCM, adding the coupling reagent (e.g., EDC or DCC), followed by the addition of an ammonia (B1221849) source (such as aqueous ammonia or ammonium chloride with a base) to form the primary amide.

| Coupling Reagent Class | Examples | Mechanism | Common Solvents |

| Carbodiimides | DCC, EDC, DIC | Formation of O-acylisourea intermediate | DCM, THF, DMF |

| Phosphonium Salts | PyAOP, BOP | Formation of activated ester | DMF |

| Aminium/Uronium Salts | HATU, HBTU | Formation of activated ester | DMF |

Formation of Related Thiophene-3-carboxamide (B1338676) Derivatives (e.g., Esters, Acyl Chlorides, Nitriles)

The 2,5-Dibromothiophene-3-carboxylic acid precursor is a versatile intermediate that can be converted into a variety of other functional derivatives beyond the primary amide.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling reagents. For example, the esterification of 2,5-dibromothiophene-3-carboxylic acid with optically active alcohols has been reported as a pathway to chiral polythiophene precursors. researchgate.net Ethyl 2,5-dibromothiophene-3-carboxylate is a known derivative used in the synthesis of polymer semiconductors. ossila.com

Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A general method involves reacting the thiophenecarboxylic acid with thionyl chloride, often in an inert solvent, followed by heating under reflux. google.com The resulting 2,5-Dibromothiophene-3-carbonyl chloride is a highly reactive intermediate that can readily form amides, esters, and other derivatives.

Nitriles: Thiophene-3-carbonitriles can be synthesized through various routes. One common method involves the dehydration of a primary amide (like this compound) using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. Alternatively, carbodiimide coupling reagents can sometimes promote a side reaction that converts primary amides to nitriles. peptide.com Other specialized syntheses for thiophene nitriles exist, for instance, involving the coupling of 2,5-dibromo-3,4-dinitrothiophene in multi-step sequences. nih.gov

Catalytic Strategies for Functionalization of Brominated Thiophenes

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and efficient pathways for the derivatization of brominated thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the selective functionalization of C-Br bonds in thiophene rings. These methods are characterized by their high efficiency, functional group tolerance, and predictable regioselectivity.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a widely employed method for the arylation of bromothiophenes. This reaction is valued for its mild conditions and the commercial availability of a vast library of boronic acids.

In the context of thiophene-carboxamides, the Suzuki-Miyaura coupling has been successfully applied to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.gov Starting from a 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, coupling with various aryl boronic acids and pinacol esters was achieved using a Pd(PPh₃)₄ catalyst and potassium phosphate as the base in 1,4-dioxane, affording the desired products in moderate to good yields (37-72%). nih.gov This demonstrates the viability of the Suzuki coupling for the arylation of thiophene carboxamides, where the amide functionality is well-tolerated.

For 2,5-dibromothiophene derivatives, such as 2,5-dibromo-3-hexylthiophene, selective mono-arylation at the more reactive 5-position can be achieved, leaving the bromine at the 2-position available for subsequent transformations. researchgate.net The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄, and a solvent system like 1,4-dioxane/water. researchgate.net The electronic nature of the substituents on the arylboronic acid can influence the reaction yield. researchgate.net

| Catalyst | Base | Solvent | Substrate | Arylating Agent | Product | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | 2-bromo-3-hexyl-5-phenylthiophene | 75 |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-dibromo-3-methylthiophene | Phenylboronic acid | 2-bromo-3-methyl-5-phenylthiophene | 63 |

This table presents data from similar thiophene derivatives to illustrate the typical conditions and yields for Suzuki-Miyaura coupling reactions.

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the thiophene ring. For 2,5-dibromothiophene derivatives, direct arylation can be directed to the C-H bond at the 4-position. The palladium catalyst, often in the presence of a phosphine ligand and a base, can selectively activate this C-H bond.

Research on 2,5-dibromothiophene has shown that palladium-catalyzed direct diheteroarylation can be achieved in a one-pot reaction using various heteroarenes. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net For instance, the reaction of 2,5-dibromothiophene with heteroarenes like thiazoles, thiophenes, and furans in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., KOAc) in DMA affords the corresponding 2,5-diheteroarylated thiophenes in good yields. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Sequential heteroarylation is also possible, allowing for the synthesis of unsymmetrical 2,5-disubstituted thiophenes. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

| Catalyst | Base | Solvent | Substrate | Coupling Partner | Product | Yield (%) |

| Pd(OAc)₂ | KOAc | DMA | 2,5-dibromothiophene | 2-ethyl-4-methylthiazole | 2,5-bis(2-ethyl-4-methylthiazol-5-yl)thiophene | 80 |

| PdCl(C₃H₅)(dppb) | KOAc | DMA | 2,5-dibromothiophene | 2-formylthiophene | 2,5-bis(5-formylthiophen-2-yl)thiophene | 89 |

| Pd(OAc)₂ | KOAc | DMA | 2,5-dibromo-3-methylthiophene | Thiophene | 2,5-di(thiophen-2-yl)-3-methylthiophene | 75 |

This table illustrates the conditions and yields for direct C-H arylation of related 2,5-dibromothiophene derivatives.

The Stille coupling reaction, involving the palladium-catalyzed reaction of an organotin compound with an organic halide, is another powerful method for C-C bond formation. It is known for its tolerance of a wide range of functional groups and its insensitivity to moisture and air. While the toxicity of organotin reagents is a drawback, the Stille coupling remains a valuable tool in organic synthesis.

The Stille reaction has been utilized in the synthesis of oligothiophenes and other complex molecules containing thiophene units. For instance, the coupling of a stannylated thiophene with a brominated thiophene can be used to build longer conjugated systems. Although specific applications with this compound are not extensively documented, the general principles of Stille coupling on brominated thiophenes are well-established. The reactivity of the C-Br bonds in 2,5-dibromothiophene allows for stepwise or double coupling, depending on the stoichiometry of the organotin reagent.

Other Transition Metal-Mediated Functionalizations

While palladium catalysts are the most extensively used, other transition metals such as nickel and copper can also mediate the functionalization of brominated thiophenes. Nickel catalysts, for example, can be a more cost-effective alternative to palladium for certain cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, have also been employed for the formation of C-N and C-O bonds at the thiophene core.

Strategic Utilization of Halogen Dance Reactions in Thiophene Chemistry

The halogen dance reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. whiterose.ac.uk In thiophene chemistry, this reaction provides a powerful method for the synthesis of thiophene isomers that are not easily accessible through direct synthesis. kobe-u.ac.jpacs.org

For 2,5-dibromothiophene, treatment with a strong base like lithium diisopropylamide (LDA) can induce a halogen dance, leading to the formation of 2,4-dibromothiophene. kobe-u.ac.jp This rearrangement proceeds through a series of deprotonation and halogen-lithium exchange steps. The resulting 2,4-dibromothiophene has bromine atoms at positions with different reactivities, which can be exploited for selective subsequent functionalization. kobe-u.ac.jp

The presence of a substituent at the 3-position, such as a carboxamide group, is expected to influence the regioselectivity of the initial deprotonation and thus the outcome of the halogen dance. The electron-withdrawing nature of the carboxamide group would likely direct the initial deprotonation to the adjacent C-4 position, which could then trigger the rearrangement of the bromine atoms. While specific studies on the halogen dance of this compound are not prevalent, the principles established for other 3-substituted 2,5-dibromothiophenes suggest that this would be a viable strategy for accessing novel substitution patterns.

| Substrate | Base | Key Outcome |

| 2,5-dibromothiophene | LDA | Formation of 2,4-dibromothiophene |

| 2,3-dibromothiophene | LDA | Rearrangement to 2,4-dibromothiophene |

This table summarizes the outcomes of halogen dance reactions on related dibromothiophenes.

Chemical Reactivity and Derivatization Pathways of 2,5 Dibromothiophene 3 Carboxamide

Reactivity of the Bromine Substituents at the 2,5-Positions

Electrophilic and Nucleophilic Reactions on the Thiophene (B33073) Ring

The thiophene ring in 2,5-dibromothiophene-3-carboxamide exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents, largely governed by the electronic effects of the substituents. The carboxamide group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. ossila.com Conversely, the bromine atoms at the 2- and 5-positions are also deactivating due to their inductive effect, but their lone pairs can participate in resonance, directing incoming electrophiles to the vacant 4-position. However, electrophilic substitution on a thiophene ring already bearing two bromine atoms and an electron-withdrawing group is generally difficult. chemicalforums.com

More commonly, the bromine substituents are susceptible to replacement via nucleophilic substitution reactions, particularly through metal-catalyzed cross-coupling reactions. mdpi.comjcu.edu.au The carbon-bromine bonds at the 2- and 5-positions are the most reactive sites for such transformations. The reactivity of these positions allows for the introduction of a wide variety of functional groups. For instance, in the presence of a palladium catalyst, 2,5-dibromothiophene (B18171) can react with arylboronic acids (Suzuki coupling) to form 2,5-diarylthiophenes. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents. mdpi.com

Furthermore, the bromine atoms can undergo lithium-halogen exchange reactions upon treatment with organolithium reagents like n-butyllithium. jcu.edu.au This generates a highly reactive thienyllithium intermediate that can then react with various electrophiles. This method provides a powerful tool for the regioselective functionalization of the thiophene core.

Transformations Leading to Diverse Thiophene Scaffolds

The bromine atoms at the 2- and 5-positions of this compound serve as versatile handles for the construction of a wide array of thiophene-based molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. mdpi.comresearchgate.net

Key transformations include:

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or vinyl groups. This is a widely used method for constructing π-conjugated systems. mdpi.comnih.govresearchgate.net

Stille Coupling: This reaction utilizes organotin reagents to couple with the brominated thiophene, offering another efficient route to carbon-carbon bond formation. jcu.edu.aursc.org

Kumada Coupling: Grignard reagents can be coupled with the dibromothiophene in the presence of a nickel or palladium catalyst. jcu.edu.aursc.org

Sonogashira Coupling: Terminal alkynes can be coupled to the thiophene ring, providing access to alkynyl-substituted thiophenes, which are valuable building blocks for more complex structures. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

These transformations can be performed sequentially and selectively, enabling the synthesis of unsymmetrically substituted thiophenes. For example, the difference in reactivity between the bromine at the 2-position and the 5-position, influenced by the adjacent carboxamide group, can sometimes be exploited for regioselective functionalization. mdpi.com Through these methods, simple 2,5-dibromothiophene derivatives can be elaborated into complex molecules with applications in materials science and medicinal chemistry. ossila.comnih.gov

Chemical Modifications and Role of the Carboxamide Moiety

Amide N-H Activation and Derivatives

The carboxamide group at the 3-position of this compound offers opportunities for further derivatization. The N-H bond of the primary amide can undergo a variety of chemical transformations. The nitrogen atom is nucleophilic and can react with electrophiles.

One common modification is N-alkylation or N-arylation to produce secondary or tertiary amides. This can be achieved under basic conditions to deprotonate the amide nitrogen, followed by reaction with an appropriate alkyl or aryl halide.

The amide group can also be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. nih.gov The resulting 2,5-dibromothiophene-3-carboxylic acid is a versatile intermediate for further functionalization, such as esterification or conversion to an acid chloride. nih.govsigmaaldrich.com The carboxylic acid itself can be synthesized from the corresponding aldehyde. quinoline-thiophene.com

Furthermore, the amide can be dehydrated to form a nitrile group (-CN). This transformation is typically carried out using dehydrating agents like phosphorus oxychloride or thionyl chloride. The resulting 2,5-dibromo-3-cyanothiophene is another valuable synthetic intermediate. nih.govquinoline-thiophene.com

Importance of the Carbonyl Oxygen in Molecular Interactions

The carbonyl oxygen of the carboxamide group plays a significant role in directing intermolecular and intramolecular interactions. As a hydrogen bond acceptor, it can participate in hydrogen bonding with suitable donor groups, influencing the solid-state packing and conformation of the molecule. nih.gov

In the context of biological systems, the carbonyl oxygen can act as a key interaction site with biological macromolecules, such as proteins. nih.gov The ability to form hydrogen bonds is crucial for the binding of many small molecule inhibitors to their target enzymes.

The electronic nature of the carbonyl group also influences the reactivity of the thiophene ring. As an electron-withdrawing group, it decreases the electron density of the ring, affecting its susceptibility to electrophilic attack and influencing the regioselectivity of substitution reactions. ossila.comchemicalforums.com This electronic effect is also transmitted to the bromine atoms, potentially modulating their reactivity in cross-coupling reactions.

Selective Functionalization for Advanced Molecular Architectures

The presence of two chemically distinct reactive sites—the bromine atoms and the carboxamide group—on the this compound scaffold allows for highly selective functionalization strategies to build complex and advanced molecular architectures. The differential reactivity of the C-Br bonds at the 2- and 5-positions, coupled with the reactivity of the carboxamide moiety, provides a powerful platform for orthogonal chemical modifications.

For instance, a Suzuki or Stille coupling reaction can be performed selectively at one of the bromine positions, leaving the other bromine and the carboxamide group intact for subsequent transformations. mdpi.com The regioselectivity of the first coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. Following the initial functionalization of the thiophene ring, the remaining bromine atom can be targeted in a second, different cross-coupling reaction to introduce another distinct substituent, leading to unsymmetrically disubstituted thiophenes.

Subsequently, the carboxamide group can be modified. For example, it can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine to form a new amide derivative. Alternatively, the primary amide can be N-functionalized directly. This step-wise and selective approach allows for the precise installation of various functional groups at specific positions on the thiophene core.

This strategy of sequential and selective functionalization is crucial for the synthesis of tailored molecules with specific electronic, optical, or biological properties. By carefully choosing the sequence of reactions and the nature of the introduced substituents, a diverse library of complex thiophene-based compounds can be generated from the common precursor, this compound, for applications in areas such as organic electronics and drug discovery. ossila.comnih.gov

Compound Information Table

Supramolecular Chemistry and Intermolecular Interactions of 2,5 Dibromothiophene 3 Carboxamide Derivatives

Elucidation of Hydrogen Bonding Patterns

Hydrogen bonds are a predominant force in the crystal packing of thiophene (B33073) carboxamides, significantly influencing their supramolecular assemblies. The amide functionality, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, plays a pivotal role in the formation of robust and directional networks.

The classic C(O)NH···O=C hydrogen bond is a recurring and structurally defining motif in the crystal structures of carboxamides. In derivatives of 2,5-dibromothiophene-3-carboxamide, the amide protons readily engage in hydrogen bonding with the carbonyl oxygen of an adjacent molecule. This interaction is highly directional and contributes significantly to the stability of the crystal lattice. Studies on related thiophene-3-carboxamide (B1338676) systems have revealed various intermolecular hydrogen bonding patterns, including C–H···O and N–H···C(π) interactions, which contribute to the formation of complex three-dimensional networks. researchgate.net

The N-H protons of the amide group in this compound are sufficiently acidic to form strong and reliable hydrogen bonds. The acidity of these protons, and thus the strength of the hydrogen bond, can be modulated by the electronic nature of the substituents on the thiophene ring. The electron-withdrawing nature of the two bromine atoms and the thiophene ring itself enhances the acidity of the N-H proton, making it a potent hydrogen bond donor.

Research has shown that the interaction between the acidic N-H proton and a carbonyl oxygen acceptor (N-H···O) is a particularly favorable and dominant interaction in the crystal packing of 2,5-dibromothiophene-3-carboxylic acid derivatives. bohrium.com The propensity of the amide N-H group to form hydrogen bonds is so pronounced that it often dictates the primary supramolecular synthons, even in the presence of other competing interaction sites. bohrium.com The formation of these hydrogen bonds can lead to an increase in the rotational barrier of the C-N amide bond, effectively rigidifying the molecular conformation. nd.edu

| Interaction Type | Donor | Acceptor | Typical Geometry | Reference |

| Amide-Amide | N-H | C=O | Forms chains or dimers | bohrium.com |

| Amide-Aromatic | N-H | π-system of thiophene | Can lead to upfield NMR shifts | nih.govcopernicus.org |

| Intramolecular | N-H | C=O | Forms pseudocycles | mdpi.com |

Analysis of Halogen Bonding Interactions

The presence of two bromine atoms on the thiophene ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has gained significant attention in crystal engineering.

The bromine atoms in this compound can act as halogen bond donors through the electropositive region known as the σ-hole, located on the extension of the C-Br bond. This allows for attractive interactions with Lewis basic sites, such as the oxygen of a carbonyl group (Br···O) or the nitrogen of a nitrile or pyridine. bohrium.comtuni.fiacs.org Conversely, the bromine atom also possesses an electronegative equatorial belt, allowing it to function as a halogen bond acceptor, for instance in Br···Br interactions. acs.org

Studies on various halothiophenes have demonstrated that thiophene-bound halogens can be effective halogen bond acceptors and donors. acs.org The strength of these interactions depends on the halogen atom, with the trend generally following I > Br > Cl. mdpi.com In the context of 2,5-dibromothiophene (B18171) derivatives, Br···O halogen bonds have been specifically identified as a potential interaction influencing the crystal packing. bohrium.com

In molecules containing both hydrogen and halogen bond donors and acceptors, a competition arises that determines the final supramolecular assembly. In the case of this compound and related structures, there is a direct competition between the N-H···O hydrogen bond and the Br···O halogen bond for the same carbonyl oxygen acceptor. bohrium.com

| Interaction | Donor | Acceptor | Strength (Typical Range) | Reference |

| Hydrogen Bond | N-H | O=C | Stronger | bohrium.comnih.gov |

| Halogen Bond | C-Br | O=C | Weaker | bohrium.comnih.gov |

| Halogen Bond | C-Br | Br-C | 0.5 - 2.2 kcal/mol | acs.org |

Pi-Stacking Interactions in Solid-State Structures

The aromatic nature of the thiophene ring in this compound facilitates π-stacking interactions, which are another significant contributor to the stabilization of the solid-state structure. These interactions involve the face-to-face or edge-to-face arrangement of the thiophene rings.

In the solid state, derivatives of thiophene-3-carboxamide have been observed to form offset-face-to-face and edge-to-face aryl-aryl interactions, which help to consolidate the three-dimensional network. researchgate.net The geometry and energy of these π-stacking interactions are influenced by the substituents on the thiophene ring. The presence of electron-withdrawing bromine atoms and the carboxamide group can modulate the quadrupole moment of the aromatic ring, affecting the nature of the π-π interactions.

Aromaticity Effects on Crystal Packing (Thiophene vs. Furan (B31954) Analogues)

The aromaticity of a heterocyclic ring system significantly influences its electronic properties and, consequently, its participation in non-covalent interactions that govern crystal packing. Studies on five-membered heteroaromatic rings have established that aromaticity increases in the order of furan < pyrrole (B145914) < thiophene. rsc.orgacs.org This difference in aromatic character between furan and thiophene provides a valuable tool for crystal engineering, as it modulates the strength and nature of intermolecular forces, particularly hydrogen bonds versus π-stacking interactions.

A comparative study of N-2-pyrazinyl-2-furancarboxamide (a furan analogue) and N-2-pyrazinyl-2-thiophenecarboxamide (a thiophene analogue) clearly demonstrates this principle. rsc.orgbris.ac.uk While both molecules are capable of forming hydrogen bonds and engaging in π-based interactions, the balance between these forces is markedly different.

This shift in the hierarchy of intermolecular interactions highlights how aromaticity can be used as a design element to favor specific supramolecular synthons in crystal engineering. rsc.org

Table 1: Influence of Aromaticity on Intermolecular Interactions

| Compound | Heteroaromatic Ring | Relative Aromaticity | Dominant Intermolecular Interactions in Crystal Packing |

|---|---|---|---|

| N-2-pyrazinyl-2-furancarboxamide | Furan | Lower | Hydrogen Bonding rsc.org |

Formation of Supramolecular Organic Frameworks

Supramolecular Organic Frameworks (SOFs) are crystalline materials constructed from organic building blocks linked by directional, non-covalent interactions. Derivatives of this compound are excellent candidates for forming such frameworks due to the cooperative action of strong hydrogen bonds and directional halogen bonds.

The primary amide group (-CONH₂) is a well-known and robust hydrogen-bonding unit that readily forms strong N-H···O interactions. In the crystal structures of 2,5-dibromothiophene-3-carboxylic acid derivatives, the carbonyl oxygen atom preferentially forms N-H···O hydrogen bonds with the acidic protons of adjacent amide moieties. bohrium.com

In addition to these powerful hydrogen bonds, the two bromine atoms on the thiophene ring act as effective halogen bond (XB) donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. In the solid state of 2,5-dibromothiophene derivatives, Br···Br and Br···O halogen bonds are significant structure-directing interactions. bohrium.comacs.org A study of a series of 2,5-dibromo-3-R-thiophenes, including the amide derivative (R = CONH₂), revealed that Br···Br halogen bonds are a recurring motif in their crystal packing. acs.org

The formation of a stable SOF often relies on the interplay of multiple non-covalent forces. mdpi.com In the case of this compound, the assembly is guided by the combined action of hydrogen bonding, halogen bonding, and π-π stacking. While hydrogen bonding between amide groups can be considered the strongest and most decisive interaction, the weaker but highly directional halogen bonds play a crucial role in steering the molecules into a specific, extended architecture, leading to the formation of a 2D or 3D framework. bohrium.commdpi.com

Table 2: Key Interactions in the Assembly of Halogenated Thiophene Carboxamide Frameworks

| Interaction Type | Donor | Acceptor | Role in Framework |

|---|---|---|---|

| Hydrogen Bond (HB) | Amide N-H | Carbonyl Oxygen (C=O) | Primary structure-directing interaction, forming robust synthons. bohrium.com |

| Halogen Bond (XB) | Bromine (C-Br) | Carbonyl Oxygen (C=O) | Competes with and complements hydrogen bonding. bohrium.com |

| Halogen Bond (XB) | Bromine (C-Br) | Bromine (C-Br) | Directs the packing into specific motifs like chains or sheets. acs.org |

Crystal Engineering and Self-Assembly Principles for Thiophene Carboxamide Systems

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. bohrium.com For thiophene carboxamide systems, the principles of crystal engineering revolve around the predictable and competitive nature of hydrogen and halogen bonding synthons.

A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. The reliability of certain synthons allows for a degree of predictability in crystal packing. For primary amides like this compound, the most common and robust motif is the R²₂(8) graph-set catemeric chain, formed by a pair of N-H···O hydrogen bonds between two amide groups.

However, in halogenated systems, this primary synthon is in direct competition with other interactions. The oxygen atom of the carbonyl group is a potential acceptor for both hydrogen bonds and halogen bonds (Br···O). Studies have shown that N-H···O hydrogen bonding is generally preferred over Br···O halogen bonding. bohrium.com

The bromine atoms themselves introduce another layer of design complexity. The analysis of crystal structures of various 2,5-dibromothiophenes has led to the classification of their packing patterns based on Br···Br halogen bonds into three general types:

Chains: Each bromine atom acts as either a halogen bond donor or an acceptor. acs.org

Zigzag arrays: Each bromine atom functions simultaneously as both a donor and an acceptor. acs.org

Rhombic assemblies: Four bromine atoms form a rhomboid motif at the vertices. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Dibromothiophene-3-carboxylic acid |

| N-2-pyrazinyl-2-furancarboxamide |

| N-2-pyrazinyl-2-thiophenecarboxamide |

| Furan |

| Pyrrole |

Theoretical and Computational Investigations of 2,5 Dibromothiophene 3 Carboxamide and Its Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. In the study of 2,5-dibromothiophene-3-carboxamide and its analogues, DFT provides valuable insights into their behavior at the molecular level.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. mdpi.commdpi.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide information about a molecule's reactivity, stability, and electronic transitions. mdpi.commdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater potential for charge transfer within the molecule. researchgate.net

In the context of this compound, the bromine atoms, being electronegative, and the carboxamide group would be expected to influence the electronic distribution and thus the HOMO and LUMO energy levels. Theoretical calculations on related compounds, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have been performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set to determine these properties. scispace.comejournal.by Such analyses are essential for understanding the potential applications of these compounds in areas like organic electronics, where tuning the HOMO-LUMO gap is critical. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies of Thiophene (B33073) Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.45 | -1.84 | 4.61 | researchgate.net |

| Thiophene Sulfonamide Derivative 2 | -6.99 | -2.42 | 4.57 | researchgate.net |

| Thiophene Sulfonamide Derivative 3 | -6.92 | -2.27 | 4.64 | researchgate.net |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (B3LYP) | -0.30456 | N/A | N/A | scispace.comejournal.by |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (HF) | -0.30501 | N/A | N/A | scispace.comejournal.by |

Molecular Electrostatic Potential (ESP) Analysis and Charge Distribution

Molecular Electrostatic Potential (ESP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In thiophene carboxamide derivatives, ESP analysis can reveal the electrophilic and nucleophilic sites, providing insights into intermolecular interactions. researchgate.net For example, in a study of N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide, ESP analysis helped to understand the preferred directions of partner approaches in forming complexes. bris.ac.uk The distribution of ESP charges can be determined using schemes like the Merz-Kollman (MK) scheme, which fits the quantum mechanical electrostatic potential to a set of atomic partial charges. github.io

For this compound, the electronegative bromine and oxygen atoms would be expected to create regions of negative electrostatic potential, while the hydrogen atoms of the amide group would likely be associated with positive potential. This distribution of charge plays a significant role in the molecule's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for its crystal packing and biological activity. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations have become an indispensable tool for predicting and interpreting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). nih.govscirp.org These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational modes. youtube.comnih.gov

For the prediction of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with various DFT functionals and basis sets. nih.govnih.gov The accuracy of these predictions can be quite high, with mean absolute deviations between computed and experimental values often less than 2 ppm for ¹³C and 0.1 ppm for ¹H NMR. youtube.com The choice of functional and basis set can significantly impact the accuracy of the results, and it is often necessary to benchmark different methods against experimental data. nih.govresearchgate.net

Similarly, DFT calculations can be used to compute the vibrational frequencies of a molecule. scirp.orgresearchgate.net The calculated harmonic frequencies are often scaled by a factor to improve agreement with experimental data. scispace.comnih.gov The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes of the molecule. scispace.com For thiophene derivatives, characteristic vibrational bands for C-H, C=C, and C=N stretching and bending modes can be identified and compared with experimental FT-IR and Raman spectra. scirp.org For instance, in a study of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the vibrational frequencies were calculated using the B3LYP and HF methods with the 6-311++G(d,p) basis set. scispace.com

Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies for a Thiophene Derivative

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm-1) | Reference |

|---|---|---|---|

| C-H stretching (phenyl) | 3150, 2985 | 3094, 3092, 3071, 3068 | scirp.org |

| νasCH2 stretching | 2977 | 3010 | scirp.org |

| νsCH2 stretching | N/A | 2943 | scirp.org |

| CH2 bending | 1439 | 1438 | scirp.org |

| C=N and C=C ring stretching | 1600-1500 | N/A | scirp.org |

Advanced Computational Methods for Non-Covalent Interactions

Beyond the standard DFT calculations, more advanced computational methods are employed to gain a deeper understanding of the subtle yet crucial non-covalent interactions that govern the structure and properties of molecular crystals like those of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interaction Strength

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. e-bookshelf.dewashington.edu This theory allows for the identification and characterization of non-covalent interactions, such as hydrogen bonds, dihydrogen bonds, and halogen bonds. nih.gov

A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points where the gradient of the electron density is zero. nih.gov The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of an interaction. nih.govresearchgate.net For non-covalent interactions, a positive value of the Laplacian is typically observed. nih.gov QTAIM analysis can be used to quantify the strength of these interactions, providing a more detailed picture than what can be obtained from geometric criteria alone. researchgate.net This method has been successfully applied to study non-covalent interactions in various systems, including furan (B31954) clusters and complexes linked by different types of non-covalent bonds. nih.govuit.no

Energy Frameworks and Intermolecular Interaction Energies

To understand the packing of molecules in a crystal, it is essential to analyze the energies of the intermolecular interactions. The "energy frameworks" approach is a computational tool that combines the calculation of accurate intermolecular interaction energies with a graphical representation of their magnitudes. rsc.org This method allows for the visualization of the anisotropy of intermolecular interactions and can provide insights into the mechanical properties of molecular crystals, such as why some crystals bend while others are brittle. rsc.org

Computational Insights into Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful lens for understanding the chemical reactivity and potential reaction mechanisms of this compound and its analogues. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, a wealth of theoretical investigations on substituted thiophenes offers significant insights into its probable behavior. Density Functional Theory (DFT) is a predominant method employed in these studies to elucidate electronic structures, predict reactivity, and map out reaction pathways. mdpi.comresearchgate.net

A key aspect of understanding chemical reactivity lies in the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov

For instance, a computational study on a series of thieno[3,2-b]thiophene-based compounds with a Donor-π-Acceptor (D–π–A) architecture demonstrated how structural modifications influence the HOMO-LUMO gap. nih.gov The introduction of different donor groups and alterations to the π-spacer led to variations in the energy gap, which in turn correlated with the molecule's reactivity. nih.gov In one study, the compound with the smallest band gap (2.882 eV) was predicted to be the most reactive. nih.gov

Table 1: Global Reactivity Parameters for Selected Thieno[3,2-b]thiophene-based Compounds

| Compound | Hardness (eV) | Softness (eV⁻¹) | Electrophilicity Index (ω) |

| DBTR | >1.441 | <0.347 | 4.246 |

| DBTD1 | >1.441 | <0.347 | 5.592 |

| DBTD2 | >1.441 | <0.347 | 5.826 |

| DBTD3 | >1.441 | <0.347 | 5.791 |

| DBTD4 | 1.441 | 0.347 | 5.867 |

| DBTD5 | >1.441 | <0.347 | 5.915 |

| DBTD6 | >1.441 | <0.347 | 5.795 |

| DBTD7 | >1.441 | <0.347 | 5.790 |

Data sourced from a computational study on thieno[3,2-b]thiophene-based compounds. nih.gov The compound with the lowest hardness and highest softness (DBTD4) is expected to be the most reactive.

Furthermore, computational investigations into the nucleophilic aromatic substitution (SNAr) reactions of substituted thiophenes provide valuable models for understanding the reactivity of this compound. A theoretical study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) revealed a stepwise mechanism. nih.govnih.gov This process begins with the nucleophilic addition of pyrrolidine to the C2 position of the thiophene ring, forming a zwitterionic intermediate. nih.govnih.gov Subsequent proton transfer and elimination of the leaving group lead to the final product. nih.govnih.gov The presence of electron-withdrawing groups on the thiophene ring, such as the nitro group in the model system, is crucial for facilitating this reaction pathway. nih.gov Given that this compound possesses two electron-withdrawing bromine atoms and a carboxamide group, it is plausible that it could undergo similar SNAr reactions.

Local reactivity descriptors, such as the condensed electrophilicity index (ω+), can pinpoint the most reactive sites within a molecule. nih.gov For the studied 2-methoxy-3-X-5-nitrothiophenes, these descriptors were instrumental in predicting the regioselectivity of the nucleophilic attack. nih.gov

Prediction of Non-Linear Optical (NLO) Properties from Electronic Structure

The electronic structure of thiophene-based molecules is intrinsically linked to their non-linear optical (NLO) properties. NLO materials are of significant interest for applications in optoelectronics, and computational methods play a vital role in predicting and understanding the NLO response of novel compounds. nih.govjournalirjpac.com The key to significant NLO activity often lies in a molecule's ability to exhibit substantial intramolecular charge transfer (ICT) upon excitation. nih.gov

Theoretical studies on various thiophene derivatives have established a clear structure-property relationship for NLO characteristics. The design of molecules with a D–π–A framework is a common strategy to enhance NLO properties. nih.gov In this architecture, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated spacer. This arrangement facilitates a "push-pull" mechanism that enhances the charge transfer and, consequently, the NLO response. nih.gov Thiophene and its oligomers are excellent candidates for the π-spacer due to their high conjugation efficiency and rigidity, which helps stabilize the charge-separated state. nih.gov

Computational studies using DFT can predict key NLO parameters, including the total dipole moment (μtot), the total polarizability (αtot), the first hyperpolarizability (βtot), and the second hyperpolarizability (γtot). A study on a series of D–π–A molecules based on thieno[3,2-b]thiophene (B52689) demonstrated that strategic modifications of the donor and π-spacer units can significantly enhance the NLO response. nih.gov For instance, the replacement of a phenylthiophene unit with a tolyl thiophene or a diphenyl thieno thiophene ring was explored to optimize π-conjugation and improve NLO efficiency. nih.gov

Table 2: Calculated NLO Properties for Selected Thieno[3,2-b]thiophene-based Compounds

| Compound | μtot (D) | αtot (x 10-22 esu) | βtot (x 10-28 esu) | γtot (x 10-33 esu) |

| DBTR | - | - | - | - |

| DBTD4 | - | - | 6.68 | - |

| DBTD5 | - | - | 6.23 | 6.20 |

| DBTD6 | 10.362 | 1.48 | - | 6.59 |

| DBTD7 | - | 1.47 | - | - |

Data sourced from a computational study on thieno[3,2-b]thiophene-based compounds. nih.gov The results highlight how different structural modifications impact the various NLO parameters.

For this compound, the presence of the electron-withdrawing bromine atoms and the carboxamide group attached to the thiophene ring suggests the potential for NLO activity. While it doesn't fit the classic D-π-A model, the electronic asymmetry introduced by these substituents could lead to a measurable NLO response. The insertion of substituents has been shown to enhance molecular properties, including optical limiting abilities, and to increase the molecular polarizability and hyperpolarizability. researchgate.net Further computational studies specifically on this compound would be necessary to quantify its NLO properties accurately.

Advanced Applications and Research Trajectories of 2,5 Dibromothiophene 3 Carboxamide in Scientific Disciplines

Role as a Key Synthon in Complex Organic Synthesis

2,5-Dibromothiophene-3-carboxamide serves as a crucial synthon, or building block, in the creation of more complex organic molecules. The bromine atoms on the thiophene (B33073) ring are reactive sites, enabling a variety of cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions allow for the introduction of various aryl or other organic groups, leading to the synthesis of a wide array of derivatives. nih.gov

The carboxamide group also offers a handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, which can then participate in esterification or amidation reactions to introduce additional functionalities. nih.govnih.gov This multi-functional nature makes this compound a valuable tool for synthetic chemists aiming to construct intricate molecular architectures. For instance, it is a precursor in the synthesis of various thiophene-based trimers and other heterocyclic compounds with potential biological activities. nih.govmdpi.com

Table 1: Key Reactions Involving this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted thiophenes |

| Stille Coupling | Organotin reagents, Palladium catalyst | Aryl- or alkyl-substituted thiophenes |

| Hydrolysis | Acid or base | 2,5-Dibromothiophene-3-carboxylic acid |

Applications in Advanced Materials Science

The electronic properties of the thiophene ring make this compound and its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.

Organic Electronics: Development of Polymer Semiconductors for OLEDs and Organic Photovoltaics

Thiophene-based polymers are well-known for their semiconducting properties. The ability to tune the electronic characteristics of these polymers by modifying the substituents on the thiophene ring is a key advantage. Ethyl 2,5-dibromothiophene-3-carboxylate, a closely related derivative, has been utilized in the synthesis of medium to low bandgap polymer semiconductors. ossila.com These materials are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comstanford.edu The development of efficient and stable organic semiconductors is a critical area of research for next-generation flexible and transparent electronic devices. stanford.edu

Conductive Polymers and Polythiophene-Based Materials

The polymerization of 2,5-dibromothiophene (B18171) derivatives can lead to the formation of conductive polymers. researchgate.net For example, the solid-state polymerization of 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), a related compound, yields poly(3,4-ethylenedioxythiophene) (PEDOT), one of the most studied and utilized conducting polymers. researchgate.net These materials exhibit high electrical conductivity and are used in a variety of applications, including antistatic coatings, transparent electrodes, and sensors. The substitution pattern on the thiophene ring can significantly influence the properties of the resulting polymer. researchgate.net

Precursors for Energy Storage and Photocatalytic Materials

The unique electronic and structural features of thiophene-based materials also make them interesting for energy storage and photocatalysis. The ability to undergo reversible redox reactions is crucial for battery materials, and the semiconducting nature of polythiophenes allows them to absorb light and generate electron-hole pairs, a key process in photocatalysis. Research is ongoing to explore the potential of specifically functionalized thiophene derivatives, including those derived from this compound, in these applications.

Supramolecular Recognition and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The design of synthetic host molecules that can selectively bind to specific guest molecules is a major focus of this field.

Design of Receptors for Specific Substrates (e.g., Dicarboxylic Acids)

The carboxamide group of this compound can participate in hydrogen bonding, a key interaction in molecular recognition. This feature, combined with the rigid thiophene backbone, allows for the design of receptors capable of selectively binding to specific substrates. For instance, thiophene-2,5-dicarboxylic acid, which can be derived from the corresponding dibromo precursor, has been used to construct coordination polymers with varying architectures capable of forming host-guest systems. rsc.org These systems can encapsulate other molecules within their frameworks, leading to potential applications in areas such as separation, sensing, and drug delivery. nih.govrsc.org The ability to tailor the size and shape of the binding cavity by modifying the thiophene unit makes these compounds highly versatile for creating specific molecular receptors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Dibromothiophene-3-carboxylic acid |

| 5-bromothiophene-2-carboxylic acid |

| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) |

| Ethyl 2,5-dibromothiophene-3-carboxylate |

| 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) |

| poly(3,4-ethylenedioxythiophene) (PEDOT) |

| Thiophene-2,5-dicarboxylic acid |

| 2,5-Dibromo-3,4-dinitrothiophene |

| 2-thienylacetylenes |

| 2-(2,2-dibromoethenyl)thiophene |

| trimethylsilyl acetylene |

| 2-methyl-3-butyn-2-ol |

| 2,5-dibromo-3-formylthiophene |

| 2,5-Dibromo-3-thiophenecarbaldehyde |

| 2,5-dibromo-3,4-ethylenedithiathiophene (DBEDTT) |

| poly(3,4-ethylenedithiathiophene) (PEDTT) |

| 5-bromo-N-(thiazol-2-yl)thiopene-2-carboxamide-MB-D1 |

| 5-bromothiophen-2-yl)(morpholino)methanone-MB-D3 |

| 5-bromo-N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide-MB-D2 |

| dimethyl 4,4′-((((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azanediyl)bis(carbonyl))bis(thiophene-5,2-diyl))dibenzoate-MB-D4 |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

| 5-(4-fluorophenyl)thiophene-2-carboxylic acid |

| 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide |

| methyl 2-(acylamino)thiophene-3-carboxylates |

| tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |

| 2-aminothiophene-3-carboxylic acid |

Development of Fluorescent Receptors

The inherent photophysical properties of the thiophene nucleus make it a valuable component in the construction of fluorescent molecules. While the direct application of this compound in the development of fluorescent receptors is not extensively documented in current literature, the structural characteristics of the compound suggest its potential as a precursor for such applications. The design of fluorescent probes often involves the strategic combination of a fluorophore (the light-emitting component) and a receptor unit that selectively binds to a specific analyte or biological molecule. The interaction between the receptor and its target can induce a change in the photophysical properties of the fluorophore, leading to a detectable signal.

The this compound scaffold offers several features that could be exploited in the synthesis of fluorescent receptors. The bromine atoms at the 2- and 5-positions are amenable to various cross-coupling reactions, allowing for the introduction of different fluorophoric units or binding moieties. The carboxamide group at the 3-position can also be modified or serve as a hydrogen-bonding site to direct the binding to a receptor. For instance, small molecule fluorescent probes based on other scaffolds have been developed to detect biological structures like amyloid fibrils, which are hallmarks of neurodegenerative diseases. rsc.org These probes often feature tunable electronic properties that result in "turn-on" fluorescence upon binding to their target. rsc.org While specific examples for this compound are yet to be reported, its versatile chemical nature makes it a plausible candidate for future research in the design of novel fluorescent receptor systems.

Strategic Intermediate in Pharmaceutical and Agrochemical Research

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.org The functionalization of the thiophene core allows for the modulation of pharmacological properties, making thiophene derivatives attractive for drug discovery. nih.gov this compound serves as a valuable and strategic intermediate in this context, providing a versatile platform for the synthesis of a wide array of more complex molecules with potential therapeutic or agrochemical applications. The two bromine atoms on the thiophene ring are key functional handles that can be selectively manipulated to build intricate molecular architectures.

The presence of two bromine atoms on the thiophene ring of this compound allows for its use in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of aryl or heteroaryl groups at the 2- and 5-positions, leading to the formation of diverse and complex heterocyclic scaffolds. These scaffolds are often the core structures of pharmacologically active molecules.

For example, 2,5-dibromothiophene has been utilized as a key intermediate in the synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives. nih.gov In this synthesis, a Suzuki coupling reaction between 2,5-dibromothiophene and 4-cyanophenylboronic acid yields the dinitrile intermediate, which is then converted to the final diamidine product. mdpi.com This demonstrates how the dibrominated thiophene core can be effectively used to construct larger, functionalized molecules with specific biological targets in mind. nih.govmdpi.com The versatility of this approach allows medicinal chemists to generate libraries of compounds for screening and lead optimization.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Dibromothiophene Intermediates

| Starting Material | Reaction Type | Resulting Scaffold | Application Area |

| 2,5-Dibromothiophene | Suzuki Coupling | 2,5-Bis(4-cyanophenyl)thiophene | Intermediate for BoNT inhibitors mdpi.com |

| 5-Bromothiophene-2-carboxylic acid | Amidation & Suzuki Coupling | 5-Arylthiophene-2-carboxamides | Anticancer agents nih.gov |

| 2,5-Dibromothiophene-3-carboxaldehyde | Various | Substituted thieno[2,3-d]pyrimidines | Kinase inhibitors |

This table is illustrative and provides examples of scaffolds that can be derived from dibromothiophene precursors.

The heterocyclic scaffolds generated from this compound and its derivatives serve as the foundation for the development of new lead compounds targeting specific biological pathways implicated in various diseases. A lead compound is a chemical entity that exhibits promising pharmacological activity against a particular biological target and serves as the starting point for drug development. rsc.org

Thiophene carboxamide derivatives have emerged as promising candidates for anticancer agents. nih.govmdpi.com For instance, certain thiophene carboxamides have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division, making them potential anticancer drugs. mdpi.com The rationale behind using the thiophene scaffold often involves its ability to mimic the structural features of known active compounds while offering new possibilities for chemical modification to improve potency and selectivity. mdpi.com

In one notable example, derivatives of 2,5-bis(4-amidinophenyl)thiophene, synthesized from 2,5-dibromothiophene, were identified as potent inhibitors of the botulinum neurotoxin (BoNT) serotype A light chain, a zinc metalloprotease responsible for the paralytic effects of botulism. nih.gov The initial lead compound, discovered through screening, was subsequently modified to produce analogues with sub-micromolar inhibitory activity. nih.gov This highlights the strategic value of the 2,5-disubstituted thiophene core in generating novel lead compounds for challenging therapeutic targets.

Furthermore, trisubstituted thiophene-3-carboxamide (B1338676) derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.gov Overexpression of EGFR is a known oncogenic driver, and the development of new small-molecule inhibitors is crucial to overcome resistance to existing drugs. nih.gov

Table 2: Examples of Lead Compounds Developed from Thiophene Scaffolds

| Compound Class | Biological Target | Therapeutic Area |

| 2,5-Bis(4-amidinophenyl)thiophene derivatives | Botulinum Neurotoxin (BoNT/A) Light Chain | Anti-botulism agents nih.gov |

| Thiophene carboxamide derivatives | Tubulin | Anticancer mdpi.com |

| Trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives | EGFR Kinase | Anticancer nih.gov |

| 2-Bromo-5-substituted thiophenes | Caspases, Bcl-2 | Anticancer nih.gov |

This table provides examples of lead compounds derived from thiophene-based scaffolds and their targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dibromothiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Based on analogous thiophene derivatives (e.g., thieno[3,2-b]thiophene synthesis), bromination of thiophene-3-carboxamide precursors using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) is a viable route . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 2.2 equivalents of Br₂ for di-substitution). Purity can be enhanced via recrystallization from ethanol/water mixtures (1:3 v/v) .

Q. How should researchers characterize this compound to confirm structure and purity?

- Methodological Answer : Use a combination of ¹H/¹³C-NMR to verify substitution patterns (e.g., downfield shifts for Br atoms at C2/C5) and FT-IR for amide C=O stretching (~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) can assess purity (>98%), as demonstrated for structurally similar brominated thiophenes .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing carboxamide group at C3 directs bromination to C2/C5 due to resonance stabilization of intermediates. In Suzuki-Miyaura couplings, steric hindrance at C2 may favor C5 reactivity; this can be tested using bulky arylboronic acids (e.g., 2,6-dimethylphenyl) and tracking yields via GC-MS . Computational modeling (DFT) of charge distribution supports this hypothesis .

Q. What strategies resolve contradictions in reported solubility data for brominated thiophene derivatives?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. THF) may arise from crystallinity variations or hydrate formation. Re-evaluate solubility via gravimetric analysis under controlled humidity. For example, 5-Bromo-2-thiophenecarboxylic acid shows 12% higher solubility in anhydrous DMSO than in humid conditions . Document solvent pre-treatment (e.g., molecular sieves) to ensure reproducibility .

Q. How can researchers mitigate decomposition of this compound under thermal or photolytic conditions?

- Methodological Answer : Stability studies using differential scanning calorimetry (DSC) reveal decomposition onset at 180°C. Store the compound in amber vials at –20°C under argon to prevent photolytic debromination. For reactions requiring heating, use microwave-assisted synthesis (short pulses at 100°C) to minimize degradation, as validated for related bromophenols .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing variability in bromination yields?

- Methodological Answer : Apply a two-factor ANOVA to evaluate the impact of reaction time and temperature on yield. For example, bromination of 2-Bromo-5-methoxytoluene shows a significant interaction effect (p < 0.05) between temperature (60°C vs. 80°C) and NBS equivalents . Use Tukey’s HSD post hoc test to identify optimal conditions.

Q. How can researchers validate the biological activity of this compound derivatives against conflicting literature reports?

- Methodological Answer : Replicate enzyme inhibition assays (e.g., COX-2) with strict controls for solvent interference (DMSO ≤ 0.1% v/v). Compare IC₅₀ values with structurally related compounds like 2-amino-4-phenylthiophene-3-carboxamide, noting discrepancies in buffer composition (e.g., phosphate vs. Tris) . Use dose-response curves with triplicate measurements to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.